molecular formula C16H13ClFN3O2 B1344510 6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 656817-42-4

6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1344510
CAS No.: 656817-42-4
M. Wt: 333.74 g/mol
InChI Key: OHIMGKYJGJKFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-value chemical intermediate with the molecular formula C16H13ClFN3O2 and a molecular weight of 333.75 g/mol . This compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) class, a fused, rigid, and planar N-heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in combinatorial library design, and its synthetic versatility allows for extensive structural modifications at various positions to optimize biological activity . Researchers value this scaffold for its role in developing novel bioactive molecules with potential applications as selective protein inhibitors and in anticancer research . The specific substitution pattern on this compound, featuring the 2-chloro-4-fluorobenzyl group at the 6-position and a carboxylic acid moiety at the 3-position, makes it a versatile building block for further synthetic elaboration, such as amide coupling or metal-catalyzed cross-coupling reactions, to create targeted inhibitors for enzymatic and biological testing. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[(2-chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-8-12(5-10-3-4-11(18)6-14(10)17)9(2)21-15(20-8)13(7-19-21)16(22)23/h3-4,6-7H,5H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIMGKYJGJKFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120818
Record name 6-[(2-Chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656817-42-4
Record name 6-[(2-Chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656817-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(2-Chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (commonly referred to as compound 1) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzymatic inhibition applications. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C16H13ClFN3O2
  • Molecular Weight : 333.74 g/mol
  • CAS Number : 656817-42-4

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, compound 1 has been studied for its inhibitory effects on various cancer cell lines.

Key Findings :

  • Compound 1 demonstrated promising antiproliferative activity with IC50 values in the low micromolar range against several cancer cell lines, including those with wild-type p53 and deleted p53.
  • In vivo studies showed that administration of compound 1 resulted in moderate tumor growth inhibition in xenograft models .

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific enzymes involved in cancer progression. Compound 1 has been evaluated for its inhibitory effects on various targets.

Key Enzymatic Targets :

  • MDM2 Inhibition : Compound 1 acts as a potent inhibitor of the MDM2 protein, which is involved in the regulation of the p53 tumor suppressor pathway. This inhibition leads to increased levels of p53 and subsequent activation of downstream apoptotic pathways .
  • Kinase Inhibition : The compound has also shown activity against certain kinases implicated in cancer signaling pathways.

Table 1: Antiproliferative Activity of Compound 1

Cell LineIC50 (µM)Reference
SJSA-10.22
HCT1160.15
A5490.24

Table 2: Pharmacokinetic Properties

ParameterValueReference
Cmax (µg/L)8234
AUC (h·µg/L)73603
Half-life (h)TBDTBD

Case Study 1: Efficacy in Tumor Models

A study conducted on the efficacy of compound 1 in murine models showed that daily oral administration at a dose of 100 mg/kg led to significant tumor regression in SJSA-1 xenografts. The compound's mechanism was linked to enhanced p53 activation and apoptosis induction as evidenced by PARP cleavage assays .

Case Study 2: Selectivity and Safety Profile

In comparative studies assessing selectivity against non-cancerous cells, compound 1 exhibited minimal toxicity, suggesting a favorable safety profile for potential therapeutic applications. The selectivity index was calculated based on the ratio of IC50 values between cancerous and normal cell lines .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key players in the inflammatory response.

A study highlighted that several pyrazolo[1,5-a]pyrimidine derivatives showed promising results in inhibiting COX-2 activity. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anti-inflammatory drugs like celecoxib. For instance, certain derivatives demonstrated IC50 values around 0.04 μmol, indicating potent anti-inflammatory effects .

CompoundIC50 (μmol)Comparison DrugIC50 (μmol)
6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid0.04 ± 0.02Celecoxib0.04 ± 0.01

In vivo studies using carrageenan-induced paw edema models further confirmed the anti-inflammatory efficacy of this compound and its derivatives, suggesting a mechanism similar to that of indomethacin .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SARs) is crucial for optimizing the pharmacological properties of this compound. Various modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced potency and selectivity against specific targets.

Recent studies have focused on synthesizing new derivatives with varying substituents at different positions on the pyrazolo ring. These modifications have yielded compounds with improved anti-inflammatory and anticancer activities compared to their predecessors .

Q & A

Q. What are the optimal synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation reactions. A common method involves refluxing a mixture of substituted pyrazole precursors with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst. For example, details the synthesis of analogous pyrazolo-pyrimidine derivatives using this approach, yielding 68% under 2-hour reflux conditions . Optimization may require adjusting solvent ratios (e.g., acetic anhydride:acetic acid at 10:20 mL) and reaction times to accommodate steric effects from the 2-chloro-4-fluorobenzyl substituent.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Key characterization methods include:

  • 1H/13C NMR : To verify substituent positions and aromatic integration. For instance, reports distinct singlet peaks for methyl groups (δ ~2.3 ppm) and aromatic protons (δ 7.0–8.0 ppm) in similar pyrazolo-pyrimidines .
  • IR Spectroscopy : Confirms functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and chloro/fluoro substituents (C-Cl/C-F stretches 600–800 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 386 for a compound with C20H10N4O3S in ) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2-chloro-4-fluorobenzyl) influence the compound’s bioactivity or binding affinity?

Substituents on the benzyl group can significantly alter electronic and steric properties, impacting interactions with biological targets. highlights that pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced binding to enzymes like kinases due to increased polarity and hydrogen-bonding potential . Comparative studies using analogues with varying halogens (e.g., Cl vs. F) or substituent positions (e.g., para vs. ortho) are recommended to establish structure-activity relationships (SAR).

Q. What strategies mitigate poor aqueous solubility during in vitro assays for this carboxylic acid derivative?

  • Co-solvent systems : Use DMSO or DMF (≤10% v/v) to maintain solubility without denaturing proteins .
  • Prodrug approaches : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved permeability, then hydrolyze in vivo .
  • Salt formation : Neutralize the acid with sodium or potassium hydroxide to enhance solubility in buffered solutions .

Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrazolo-pyrimidine derivatives?

Discrepancies in yields (e.g., 57–70% in vs. 68% in ) often arise from:

  • Reagent purity : Ensure anhydrous conditions for sodium acetate and fresh aldehydes.
  • Temperature control : Use precise reflux setups to avoid side reactions (e.g., decomposition at >100°C) .
  • Workup protocols : Optimize crystallization solvents (e.g., DMF/water vs. ethanol) to maximize recovery .

Methodological Guidance

Q. What steps are critical for introducing the 3-carboxylic acid moiety into the pyrazolo-pyrimidine scaffold?

A two-step strategy is typically employed:

Esterification : Synthesize the ethyl ester derivative via carboxylation (e.g., using ethyl chloroformate), as described in for methyl ester intermediates .

Hydrolysis : Treat the ester with LiOH or NaOH in aqueous THF/ethanol to yield the free carboxylic acid .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours.
  • Light sensitivity : Store solutions in amber vials and assess photodegradation using UV-Vis spectroscopy .
  • Thermal stability : Conduct TGA/DSC analyses to determine decomposition temperatures .

Data Analysis and Troubleshooting

Q. How to interpret conflicting NMR data for pyrazolo-pyrimidine derivatives?

  • Diastereotopic protons : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 7.0–8.0 ppm) .
  • Dynamic exchange effects : Variable-temperature NMR can clarify peak splitting caused by conformational changes .

Q. What computational tools are recommended for predicting the compound’s reactivity or binding modes?

  • DFT calculations : Optimize geometries and calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like kinases or GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.